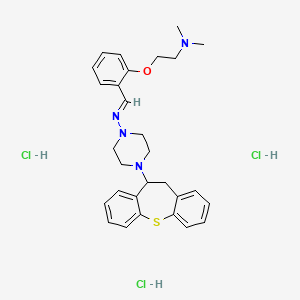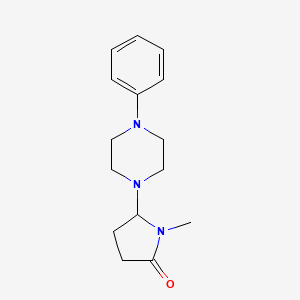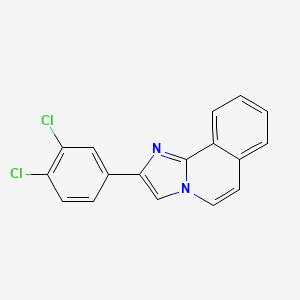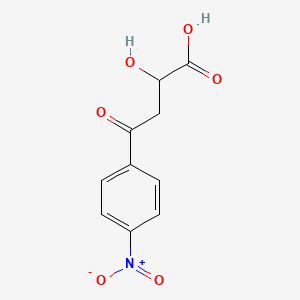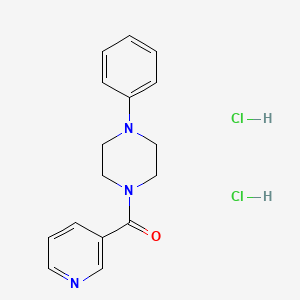
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group and a pyridinylcarbonyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the reaction of piperazine with 1-phenyl-4-(3-pyridinylcarbonyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps, such as solvent recovery and recycling, to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied using various biochemical and molecular biology techniques to elucidate its effects at the cellular and molecular levels.
類似化合物との比較
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-phenyl-4-(2-pyridinylcarbonyl)piperazine: Differing in the position of the pyridinylcarbonyl group, which may affect its chemical properties and biological activity.
1-phenyl-4-(4-pyridinylcarbonyl)piperazine: Another positional isomer with potentially different reactivity and applications.
1-phenyl-4-(3-pyridinylcarbonyl)piperidine: A structurally related compound with a piperidine ring instead of a piperazine ring, which may influence its pharmacological profile.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it valuable for various research and industrial applications.
特性
CAS番号 |
120873-11-2 |
|---|---|
分子式 |
C16H19Cl2N3O |
分子量 |
340.2 g/mol |
IUPAC名 |
(4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15;;/h1-8,13H,9-12H2;2*1H |
InChIキー |
FKLCUVVQWCZSKH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
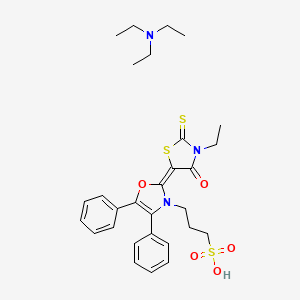
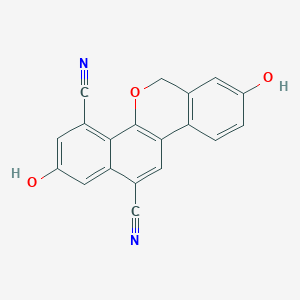



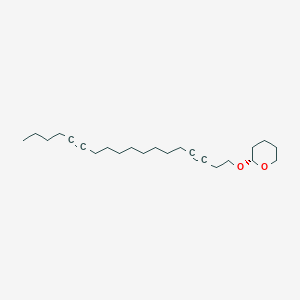
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)

